2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a fused quinazolinone-dioxolo core, a 3-methylbutyl chain at position 7, and a sulfanyl-acetamide bridge linked to a 1,2,4-triazol-3-yl group. The sulfanyl group may improve solubility and modulate electronic properties compared to oxygen or methylene analogs. Structural characterization methods such as NMR, HRMS, and IR (as seen in analogous compounds ) would confirm its regiochemistry and purity.
Properties
IUPAC Name |
2-[[7-(3-methylbutyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-10(2)3-4-24-16(26)11-5-13-14(28-9-27-13)6-12(11)21-18(24)29-7-15(25)22-17-19-8-20-23-17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGBQOXJXXJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC(=O)NC4=NC=NN4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group and the triazole moiety. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while substitution reactions can introduce various functional groups to the triazole moiety.
Scientific Research Applications
2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can interact with nucleic acids, affecting their function. These interactions disrupt critical biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- The 3-methylbutyl chain in the target compound increases lipophilicity (predicted logP >3) compared to shorter alkyl or aryl substituents in analogs like 7j .
- The sulfanyl group may enhance nucleophilic reactivity versus ether or methylene bridges in analogs (e.g., 7j’s -OCH2-) .
- Triazole vs. chlorophenyl : The triazole in the target compound offers hydrogen-bonding sites (N-H at δ ~10.4 ppm in NMR ), unlike electron-withdrawing Cl in 7k–7m, which may reduce metabolic clearance but limit polar interactions .
Molecular Similarity and Bioactivity Predictions
Using Tanimoto coefficients (), the target compound’s Morgan fingerprints could show >60% similarity to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) due to the zinc-binding quinazolinone core . However, the triazole and sulfanyl groups may alter binding specificity compared to hydroxamate-containing analogs .
Pharmacokinetic Properties :
- The triazole moiety may improve metabolic stability over ester- or chlorine-containing derivatives (e.g., 7k’s t1/2 ~2.5 h in vitro) .
Biological Activity
The compound 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel synthetic derivative with potential pharmacological applications. Its unique structure incorporates elements known for their biological activity, particularly in antimicrobial and anticancer fields. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.48 g/mol. The structure includes a quinazoline core linked to a triazole moiety and a sulfanyl group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. The compound was evaluated for its activity against various bacterial strains and fungi.
- In Vitro Studies :
- Bacterial Strains : The compound demonstrated potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were reported as low as 0.21 μM for some strains .
- Fungal Activity : In antifungal assays, the compound showed effectiveness against Candida species with notable inhibition zones compared to control groups .
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.50 |
Anticancer Activity
The anticancer potential of the compound was assessed through various cell line studies:
- Cell Line Testing :
- The compound exhibited moderate to high cytotoxicity against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). IC50 values ranged from 10 to 25 μM depending on the cell line tested .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives with varying substitutions and evaluated their antimicrobial activity. The most active compounds demonstrated a similar structural framework to our compound of interest, reinforcing the significance of the quinazoline scaffold in antimicrobial efficacy .
- Molecular Docking Studies : Computational studies using molecular docking have shown that the compound can bind effectively to target enzymes such as DNA gyrase and MurD, which are crucial for bacterial survival. Binding energies comparable to established antibiotics like ciprofloxacin were noted, suggesting strong interactions at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
